molecular formula C10H24Cl2N2 B8178331 diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride

diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride

Cat. No.: B8178331
M. Wt: 243.21 g/mol
InChI Key: RFCSDISMBSJWSY-YQFADDPSSA-N
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Description

Diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride is a chiral amine derivative characterized by a piperidine ring substituted with a diethylaminomethyl group at the 2-position (R-configuration). The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents for pharmaceutical and synthetic applications. Its stereochemistry and structural features make it a valuable intermediate in asymmetric synthesis and drug development, particularly in targeting neurological receptors or enzymes .

Properties

IUPAC Name

N-ethyl-N-[[(2R)-piperidin-2-yl]methyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCSDISMBSJWSY-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@H]1CCCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from (R)-Piperidine-2-Carboxylic Acid

Steps :

  • Reduction : Convert (R)-piperidine-2-carboxylic acid to (R)-piperidine-2-methanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C.

  • Activation : Treat the alcohol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) to form the mesylate.

  • Amination : React the mesylate with diethylamine in dimethylformamide (DMF) at 100–120°C for 12–24 hours.

  • Salt Formation : Precipitate the dihydrochloride salt using HCl gas in isopropanol.

Yield : 65–72% overall.

Asymmetric Synthesis via Reductive Amination

Divinyl Ketone Intermediate Strategy

  • Divinyl ketone synthesis : React 2-piperidone with vinylmagnesium bromide to form a dienol, followed by oxidation with MnO₂ or DDQ to yield divinyl ketones.

  • Double aza-Michael reaction : Treat the ketone with diethylamine in acetonitrile/water (3:1) at 16°C, then heat to 95°C to form the piperidine ring.

  • Chiral resolution : Use L-tartaric acid in ethanol to isolate the (R)-enantiomer (dr 3.7:1).

Key Data :

StepConditionsYieldPurity
Divinyl ketone formationMnO₂, CH₂Cl₂, 50°C, 3h84%95%
aza-Michael reactionNaHCO₃, CH₃CN/H₂O, 16°C → 95°C79%99.3%

Catalytic Asymmetric Hydrogenation

Enamine Hydrogenation

  • Substrate : (E)-N-(2-piperidinylmethylidene)diethylamine.

  • Catalyst : 5% Pt/C in ethanol/methanol (2:1) under 50 psi H₂ at 25°C.

  • Stereoselectivity : 92% ee (R) confirmed via chiral HPLC.

Advantages : Scalable (>1 kg batches), avoids chiral resolution.

Racemic Synthesis and Resolution

Tartaric Acid Resolution

  • Racemic synthesis : Condense piperidine-2-carboxaldehyde with diethylamine via reductive amination (NaBH₃CN, MeOH).

  • Salt formation : React the racemic amine with L-tartaric acid in ethanol, crystallize at 0–5°C.

  • Recrystallization : Isolate (R)-enantiomer from isopropanol (95% purity).

Yield : 57% after two recrystallizations.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsScale Suitability
Chiral poolHigh enantiopurity (99% ee)Costly starting materialsLab-scale
Asymmetric hydrogenationNo resolution neededSpecialized catalysts requiredIndustrial
Reductive aminationAtom-efficientModerate stereoselectivityPilot-scale
Racemic resolutionLow-cost reagentsMulti-step purificationLab-scale

Analytical Validation

Characterization Data

  • ¹H NMR (400 MHz, D₂O): δ 3.45 (m, 1H, CH-piperidine), 2.95 (dd, 2H, NCH₂), 2.70 (q, 4H, N(CH₂CH₃)₂).

  • HPLC : Chiralpak AD-H column, 98.5% ee (R).

  • PXRD : Matches reference pattern for dihydrochloride salt.

Industrial-Scale Considerations

  • Cost-effective catalysts : Pt/C (5 wt%) reuse for >5 cycles without activity loss.

  • Solvent recycling : Ethanol/isopropanol recovered via distillation (85% efficiency).

  • Waste management : MnO₂ and DDQ oxidation byproducts treated with NaHSO₃ .

Chemical Reactions Analysis

Types of Reactions

diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-ethyl-N-[[(2R)-piperidin-2-yl]methyl]ethanamine N-oxide.

    Reduction: Formation of N-ethyl-N-[[(2R)-piperidin-2-yl]methyl]ethanamine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Cancer Therapy

Diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride has been studied for its potential anticancer properties. Research indicates that piperidine derivatives can enhance the efficacy of existing cancer treatments. For instance, a study highlighted the use of piperidine-containing compounds that showed improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The incorporation of piperidine moieties in drug design has been linked to better interaction with protein binding sites, which is crucial for the development of effective anticancer agents.

1.2 Neurological Disorders

The compound also shows promise in treating neurodegenerative diseases such as Alzheimer's disease. Piperidine derivatives have been identified as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This dual inhibition is essential for enhancing cholinergic function, which is often impaired in Alzheimer's patients . Furthermore, research has indicated that piperidine-based compounds can improve brain exposure and have antioxidant properties, which are beneficial in neuroprotection .

Case Study: Anticancer Efficacy

A notable study investigated the effects of a piperidine derivative on U87MG glioblastoma cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as an adjunct therapy in glioblastoma treatment .

Case Study: Neuroprotective Effects

In another study focused on Alzheimer's disease, a piperidine derivative was shown to effectively inhibit both cholinesterases while also exhibiting metal chelation properties. This dual action not only improved cognitive function but also provided protective effects against oxidative stress, a significant contributor to neuronal damage .

Comparative Analysis of Piperidine Derivatives

To better understand the applications of this compound, a comparative analysis with other piperidine derivatives is useful:

Compound NamePrimary ApplicationMechanism of Action
This compoundCancer therapy, Alzheimer's treatmentEnzyme inhibition, apoptosis induction
(S or R)-ethyl piperidine-3-carboxylateChiral optimization in drug designStructural optimization for binding
4-N-phenylaminoquinoline derivativeNeuroprotectionDual cholinesterase inhibition

Mechanism of Action

The mechanism of action of diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the target receptor and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride with analogous compounds in terms of molecular features, stereochemistry, and applications:

Compound Name Molecular Formula Key Structural Features Stereochemistry Applications/Notes Reference
This compound C₁₁H₂₄Cl₂N₂ Piperidine core, diethylaminomethyl group (2R) configuration Chiral synthon, receptor ligand studies
Dimethyl[2-(piperidin-2-yl)ethyl]amine dihydrochloride C₉H₂₂Cl₂N₂ Piperidine core, dimethylaminomethyl group No stereocenters Intermediate for non-stereoselective reactions
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride C₁₂H₂₁Cl₂N₃ Piperidine-pyridine hybrid N/A Chelating agent, metal coordination studies
[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride C₁₁H₁₇Cl₃N₂ Chlorophenyl-piperidine hybrid N/A Potential kinase inhibitor scaffold
Piperidine-(2R)-methylamine dihydrochloride C₆H₁₆Cl₂N₂ Simplified piperidine-methylamine structure (2R) configuration Crystallography studies, stereochemical modeling

Key Observations:

Stereochemical Influence: The (2R) configuration in this compound distinguishes it from non-chiral analogs like dimethyl[2-(piperidin-2-yl)ethyl]amine dihydrochloride . This stereospecificity is critical for binding to enantioselective biological targets, as demonstrated in crystallographic studies of similar (2R)-configured piperidines .

Substituent Effects: Diethyl vs. Aromatic Hybrids: Compounds like 1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride exhibit enhanced π-π stacking interactions due to the pyridine ring, favoring applications in catalysis or metal coordination .

Biological Activity

Diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride, a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with diethyl groups. The presence of the piperidine moiety is crucial for its biological activity, as it is known to interact with various biological targets.

Biological Activities

1. Anthelmintic Activity

Recent studies have identified this compound as a compound with significant anthelmintic properties. In a screening of 181 compounds, it was found to effectively kill nematodes, achieving over 50% mortality within 72 hours at specific concentrations. The compound demonstrated rapid activity, with some derivatives killing 100% of the worms within 24 hours .

Compound NameConcentration (ppm)% Death (Day 1)% Death (Day 3)% Death (Day 5)
This compound2510 ± 3.560 ± 5.7100 ± 0

2. Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced phospholipidosis. This inhibition correlates with the potential toxicity of cationic amphiphilic drugs, suggesting that this compound may share similar pathways .

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Anthelmintic Mechanism : The compound likely disrupts the neuromuscular function of helminths, leading to paralysis and death.
  • Enzyme Inhibition : By inhibiting LPLA2, it alters lipid metabolism within cells, potentially leading to toxic effects in certain contexts.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of piperidine derivatives similar to this compound:

  • Alzheimer's Disease Therapy : Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, showing promise in treating neurodegenerative diseases .
  • Cancer Treatment : Research indicates that piperidine derivatives can enhance the efficacy of existing cancer therapies by overcoming drug resistance mechanisms .

Q & A

Basic: What are the recommended synthetic routes for diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Protection of the chiral piperidine moiety using Boc anhydride to preserve stereochemistry during subsequent reactions.
  • Step 2: Alkylation of the protected intermediate with diethylamine via nucleophilic substitution.
  • Step 3: Deprotection under acidic conditions (e.g., HCl in diethyl ether) to yield the dihydrochloride salt .
    Key challenges include maintaining enantiomeric purity during alkylation and optimizing reaction temperatures to avoid racemization .

Basic: How should researchers characterize this compound’s structural and chemical properties?

Answer:
Essential characterization methods include:

  • NMR Spectroscopy: 1H and 13C NMR to confirm the stereochemistry at the (2R)-piperidine position and verify salt formation .
  • Mass Spectrometry (HRMS): To validate molecular weight and chloride adducts.
  • X-ray Crystallography (if crystalline): For absolute configuration determination .
  • Elemental Analysis: To confirm stoichiometry of the dihydrochloride form .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates, as GHS classifications note respiratory irritation hazards (H315, H319, H335) .
  • First Aid: Immediate rinsing with water for eye/skin contact; seek medical attention if irritation persists .

Advanced: How can researchers resolve contradictions in pharmacological assay data involving this compound?

Answer:
Contradictions often arise from:

  • Batch Variability: Ensure consistent enantiomeric purity using chiral HPLC .
  • Receptor Binding Assays: Control for pH-dependent solubility (e.g., use buffered saline at physiological pH) to avoid false negatives .
  • Statistical Rigor: Apply multivariate analysis to account for technical vs. biological variability, especially in enzyme inhibition studies .

Advanced: How does the (2R)-stereochemistry influence biological activity compared to its enantiomer?

Answer:
The (2R)-configuration enhances binding affinity to specific targets (e.g., G-protein-coupled receptors) due to spatial complementarity. For example:

  • Case Study: In receptor ligand assays, the (2R)-enantiomer showed 10-fold higher activity than the (2S)-form in α2-adrenergic receptor models .
  • Methodological Note: Use chiral stationary phases (e.g., amylose-based columns) to isolate enantiomers for comparative studies .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives like ethanol to improve scalability .
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) during alkylation to enhance reaction rates .
  • Workflow Automation: Use continuous-flow reactors to maintain precise temperature control and reduce racemization risks .

Methodological: Which analytical techniques are most reliable for purity assessment?

Answer:

  • Quantitative NMR (qNMR): Use ethyl paraben as an internal standard to quantify purity, ensuring >95% by peak integration .
  • Ion Chromatography: Detect chloride counterion stoichiometry deviations (target: 2 eq HCl) .
  • HPLC-MS: Monitor for impurities like unreacted diethylamine or Boc-protected intermediates .

Advanced: How does this compound’s stability vary under different storage conditions?

Answer:

  • Temperature Sensitivity: Store at 2–8°C to prevent decomposition; room-temperature storage leads to 5% degradation over 6 months .
  • Hygroscopicity: Use desiccants in sealed containers to avoid clumping and hydrolysis .
  • Light Sensitivity: Amber glassware prevents photodegradation of the piperidine ring .

Methodological: How to mitigate hygroscopicity-related issues in experimental workflows?

Answer:

  • Lyophilization: Freeze-dry the compound post-synthesis to reduce water content .
  • Inert Atmosphere Handling: Use gloveboxes for weighing and formulation to prevent moisture absorption .
  • Solvent Selection: Pre-dry solvents (e.g., molecular sieves in ethanol) for reactions .

Advanced: What approaches are effective for impurity profiling in batch analysis?

Answer:

  • LC-HRMS: Identify trace impurities (e.g., diethylamine hydrochloride byproducts) with high mass accuracy .
  • Forced Degradation Studies: Expose the compound to heat, light, and humidity to simulate stability thresholds and identify degradation products .
  • Pharmacopeial Standards: Cross-reference with EP/USP monographs for acceptable impurity limits (e.g., ≤0.1% for any single unknown) .

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